1-Bromovinyl 4-chlorophenyl sulphone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromovinyl 4-chlorophenyl sulphone typically involves the reaction of 4-chlorophenyl sulfone with a bromovinyl reagent under specific conditions. The exact synthetic route and reaction conditions can vary, but common methods include:
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-Bromovinyl 4-chlorophenyl sulphone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Oxidizing Agents: Agents such as hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Agents like sodium borohydride can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound.
Scientific Research Applications
1-Bromovinyl 4-chlorophenyl sulphone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromovinyl 4-chlorophenyl sulphone involves its interaction with specific molecular targets. The bromovinyl group can participate in electrophilic addition reactions, while the sulfone group can engage in various interactions with biological molecules. These interactions can affect molecular pathways and cellular processes, making the compound useful in research applications.
Comparison with Similar Compounds
Similar Compounds
Bis(4-chlorophenyl) sulfone: Another sulfone compound used in the production of rigid and temperature-resistant polymers.
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: A compound with a similar sulfonyl group, used in antimicrobial and antioxidant research.
Uniqueness
1-Bromovinyl 4-chlorophenyl sulphone is unique due to its specific combination of a bromovinyl group and a 4-chlorophenyl sulfone group. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable in diverse research applications.
Properties
IUPAC Name |
1-(1-bromoethenylsulfonyl)-4-chlorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2S/c1-6(9)13(11,12)8-4-2-7(10)3-5-8/h2-5H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSNHZMFWNDHDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(S(=O)(=O)C1=CC=C(C=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.55 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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